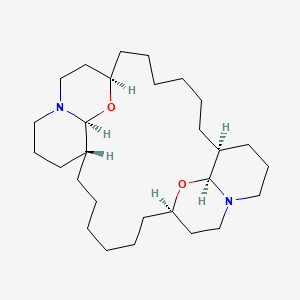
Xestospongin c
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Xestospongin c is typically isolated from marine sponges, specifically from the Xestospongia species . The isolation process involves extraction and purification techniques to obtain the compound in its pure form . Synthetic routes for araguspongine E have also been developed, involving complex organic synthesis methods . These methods often include stereoselective epoxidation and the use of protecting group strategies to achieve the desired stereochemistry .
Chemical Reactions Analysis
Xestospongin c undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives of araguspongine E, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
In chemistry, it is used as a model compound for studying the synthesis and reactivity of bis-1-oxaquinolizidine alkaloids . In biology and medicine, araguspongine E has shown promise as an anticancer agent, particularly in the treatment of breast cancer . It has been found to inhibit the growth of breast cancer cells and induce autophagic cell death through the suppression of receptor tyrosine kinase signaling . Additionally, araguspongine E has been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of araguspongine E involves the inhibition of receptor tyrosine kinases, such as c-Met and HER2, which are key regulators of cellular growth and proliferation . By suppressing these kinases, araguspongine E induces autophagic cell death in cancer cells . This process is characterized by the formation of vacuoles and the upregulation of autophagy markers, including LC3A/B, Atg3, Atg7, and Atg16L . Additionally, araguspongine E has been shown to suppress the PI3K/Akt/mTOR signaling cascade, further promoting autophagy and cell death in cancer cells .
Comparison with Similar Compounds
Xestospongin c is part of a group of macrocyclic oxaquinolizidine alkaloids, which also includes compounds such as araguspongines A, B, C, D, F, G, H, and J . These compounds share similar structural features, including the presence of bis-1-oxaquinolizidine moieties . araguspongine E is unique in its specific stereochemistry and biological activity . For example, araguspongine C has been shown to induce autophagic cell death in breast cancer cells through a similar mechanism as araguspongine E . Other related compounds, such as xestospongin B and desmethylxestospongin B, have also been studied for their anticancer and neuroprotective properties .
Properties
Molecular Formula |
C28H50N2O2 |
|---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
(1R,8R,10S,15S,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane |
InChI |
InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m1/s1 |
InChI Key |
PQYOPBRFUUEHRC-HCKQMYSWSA-N |
SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |
Isomeric SMILES |
C1CCC[C@@H]2CCN3CCC[C@@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 |
Canonical SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |
Synonyms |
XeC compound xestospongin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















